5-(Bromomethyl)-2,3-dichloropyridine

Descripción general

Descripción

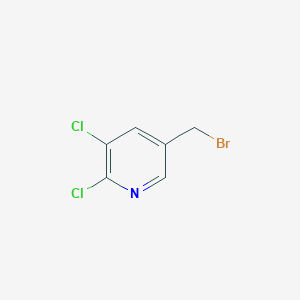

5-(Bromomethyl)-2,3-dichloropyridine: is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl and dichloro groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,3-dichloropyridine typically involves the bromomethylation of 2,3-dichloropyridine. One common method includes the reaction of 2,3-dichloropyridine with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions: 5-(Bromomethyl)-2,3-dichloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed:

Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of 2,3-dichloropyridine.

Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the original compound.

Aplicaciones Científicas De Investigación

Chemistry: 5-(Bromomethyl)-2,3-dichloropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .

Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mecanismo De Acción

The mechanism by which 5-(Bromomethyl)-2,3-dichloropyridine exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. The molecular targets and pathways involved vary based on the specific derivatives and their intended use .

Comparación Con Compuestos Similares

2,3-Dichloropyridine: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.

5-(Chloromethyl)-2,3-dichloropyridine: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.

5-(Bromomethyl)-2-chloropyridine: Similar but with only one chlorine substituent, affecting its chemical properties and reactivity.

Uniqueness: 5-(Bromomethyl)-2,3-dichloropyridine is unique due to the presence of both bromomethyl and dichloro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .

Actividad Biológica

5-(Bromomethyl)-2,3-dichloropyridine is an organic compound with significant potential in medicinal chemistry and materials science. This article explores its biological activity, synthesis pathways, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a bromomethyl group at the 5th position and chlorine atoms at the 2nd and 3rd positions of the pyridine ring. Its molecular formula is C₅H₃BrCl₂N, with a molecular weight of approximately 206.47 g/mol. The presence of halogen substituents enhances its reactivity and influences its electronic properties, making it a valuable precursor for synthesizing various biologically active compounds .

Biological Activity

Research on the biological activity of this compound is limited but promising. Its structural characteristics suggest potential interactions with various biological targets, which could lead to significant therapeutic applications.

Antimicrobial Activity

While specific studies on this compound are sparse, related halogenated pyridine derivatives have demonstrated notable antimicrobial properties. For instance, compounds similar in structure have shown effectiveness against Gram-positive bacteria . The introduction of halogen atoms has been associated with enhanced antibacterial activity due to increased lipophilicity and improved binding to bacterial targets.

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| 5-Bromo-2,3-dichloropyridine | Similar halogenation pattern | Moderate |

| 2-Bromo-3,5-dichloropyridine | Different halogen positions | High |

| 4-Bromo-2,3-dichloropyridine | Bromination at different position | Variable |

The proposed mechanism of action for compounds like this compound involves acting as a hydrogen bonding phase-transfer catalyst. This capability may facilitate the activation of substrates and stabilization of transition states during biochemical reactions . Additionally, the compound may influence various biochemical pathways relevant to drug development and disease treatment.

Synthesis Pathways

Several synthesis methods have been reported for producing this compound. These methods often involve the bromination of chlorinated pyridine derivatives or the use of specific reagents that introduce the bromomethyl group while maintaining the integrity of the pyridine ring .

Antibiofilm Activity

Recent studies on related compounds have highlighted their antibiofilm properties. For example, certain pyridine derivatives exhibited significant inhibition of biofilm formation in bacterial cultures. The minimum biofilm inhibitory concentrations (MBICs) were significantly lower than their minimum inhibitory concentrations (MICs), indicating strong biological inhibition without affecting bacterial growth directly .

Cytotoxicity Evaluation

In vitro cytotoxicity evaluations have shown that halogenated pyridines can exhibit varying degrees of cytotoxic effects against cancer cell lines. Although specific data for this compound is limited, similar compounds have been studied for their potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

Future Research Directions

Given its structural uniqueness and potential biological activities, further research is warranted to explore:

- Synthetic Modifications : Investigating how variations in substituents affect biological activity.

- Mechanistic Studies : Detailed studies on how this compound interacts with specific biological targets.

- Therapeutic Applications : Exploring its role in developing new antimicrobial agents or anticancer drugs.

Propiedades

IUPAC Name |

5-(bromomethyl)-2,3-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNMFRJFVXIEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.